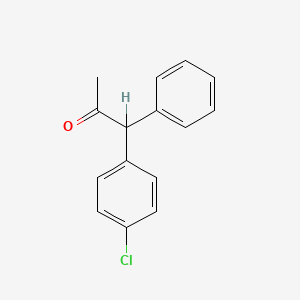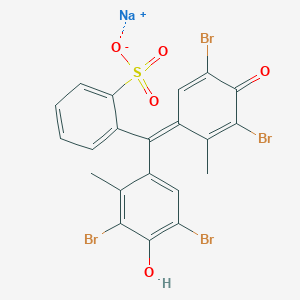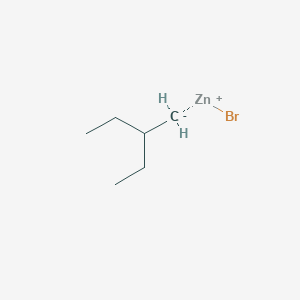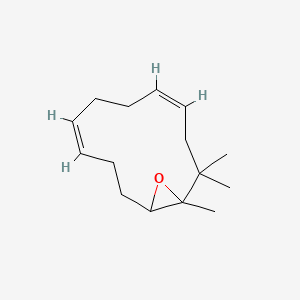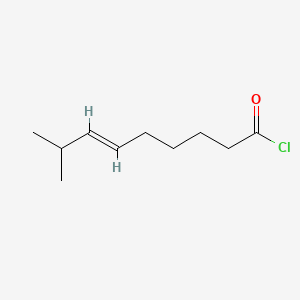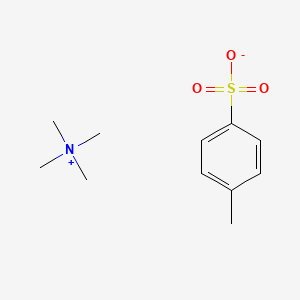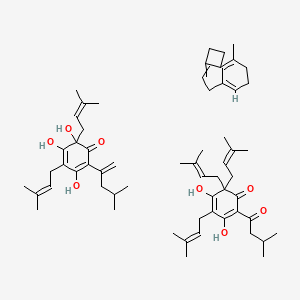
Hop, Humulus lupulus, ext.
Overview
Description
Hop, Humulus lupulus, ext. is derived from the female flowers (cones) of the hop plant, Humulus lupulus. It is widely known for its use in the brewing industry, where it imparts bitterness, flavor, and aroma to beer. Beyond brewing, hops extract has been recognized for its medicinal properties, including sedative, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hop, Humulus lupulus, ext. is typically produced through various extraction methods. The most common methods include:
Solvent Extraction: This involves treating hops with a solvent, such as ethanol or methanol, followed by evaporation to obtain the extract.
Steam Distillation: Steam is passed through hops to extract essential oils.
Supercritical CO2 Extraction: This advanced method uses supercritical carbon dioxide to extract hop components.
Industrial Production Methods
In industrial settings, hops extract is produced on a large scale using supercritical CO2 extraction due to its efficiency and ability to produce high-quality extracts. This method involves using high-pressure CO2 to extract the desired compounds from hops, resulting in a concentrated extract that is easy to store and transport .
Chemical Reactions Analysis
Types of Reactions
Hop, Humulus lupulus, ext. undergoes various chemical reactions, including:
Oxidation: Alpha acids in hops can oxidize to form iso-alpha acids, which contribute to the bitterness of beer.
Reduction: Certain compounds in hops can undergo reduction reactions, although these are less common.
Substitution: Hop, Humulus lupulus, ext. can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Typically occurs during the brewing process when hops are boiled.
Reduction: Can be induced using reducing agents like sodium borohydride.
Substitution: Often involves reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Iso-alpha acids: Formed from the oxidation of alpha acids, contributing to beer’s bitterness.
Reduced hop compounds: Formed through reduction reactions, though less common.
Scientific Research Applications
Hop, Humulus lupulus, ext. has a wide range of scientific research applications:
Chemistry: Used as a natural source of antioxidants and antimicrobial agents.
Biology: Studied for its potential to modulate biological pathways and its effects on various cell types.
Medicine: Investigated for its sedative, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for flavoring and preservation.
Mechanism of Action
The bioactive compounds in hops extract, such as xanthohumol and alpha acids, exert their effects through various molecular targets and pathways:
Antioxidant Activity: Compounds like xanthohumol activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
Anti-inflammatory Effects: Hop, Humulus lupulus, ext. inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Sedative Properties: The extract acts on gamma-aminobutyric acid (GABA) receptors in the brain, promoting relaxation and sleep.
Comparison with Similar Compounds
Hop, Humulus lupulus, ext. is often compared to other plant-based extracts with similar properties:
Cannabis Extract: Both hops and cannabis contain terpenes and terpenoids, contributing to their aroma and potential therapeutic effects.
Valerian Root Extract: Similar to hops, valerian root is used for its sedative properties, but it contains different active compounds.
Chamomile Extract: Both extracts are used for their calming effects, but chamomile contains flavonoids like apigenin, which differ from the compounds in hops.
Hop, Humulus lupulus, ext. stands out due to its unique combination of alpha acids, beta acids, and essential oils, which provide a distinct profile of bitterness, aroma, and therapeutic benefits .
Properties
IUPAC Name |
3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one;(4E,8E)-4,8-dimethylbicyclo[7.2.0]undeca-1,4,8-triene;3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpent-1-en-2-yl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4.C22H32O4.C13H18/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6;1-13(2)8-9-17-19(23)18(16(7)12-15(5)6)21(25)22(26,20(17)24)11-10-14(3)4;1-10-4-3-5-11(2)13-9-8-12(13)7-6-10/h9,11-12,19,28-29H,10,13-15H2,1-8H3;8,10,15,23-24,26H,7,9,11-12H2,1-6H3;4,7H,3,5-6,8-9H2,1-2H3/b;;10-4+,12-7?,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBPYVSLWNDPQ-HCLWIVLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC2=CCC(=CCC1)C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\2/CCC2=CC/C(=C/CC1)/C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8060-28-4 | |
| Record name | Hop, Humulus lupulus, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

